Kynuramine

Description

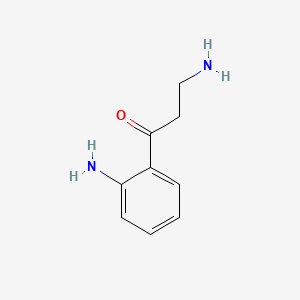

An aromatic ketone containing the aniline structure (ANILINE COMPOUNDS).

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-(2-aminophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-6-5-9(12)7-3-1-2-4-8(7)11/h1-4H,5-6,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPVTIQQFGWSQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189836 | |

| Record name | Kynuramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kynuramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

363-36-0 | |

| Record name | Kynuramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=363-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kynuramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kynuramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KYNURAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WR44BV65E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Kynuramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Kynuramine

This guide provides comprehensive experimental protocols for the synthesis and purification of kynuramine, tailored for researchers, scientists, and professionals in drug development. It includes detailed methodologies, quantitative data summaries, and visual diagrams of the synthesis workflow and its relevant biological pathway.

Introduction to this compound

This compound, with the chemical formula C₉H₁₂N₂O, is a biogenic amine derived from the metabolism of tryptophan.[1] It is formed through the decarboxylation of kynurenine, a key intermediate in the kynurenine pathway.[1][2] this compound and its derivatives are of interest to the scientific community due to their biological activities, including acting as α-adrenoceptor inhibitors.[1] Furthermore, this compound serves as a fluorogenic substrate in assays to measure the activity of enzymes like plasma amine oxidase and monoamine oxidase (MAO).[1] Its role in metabolic pathways linked to neurological and immunological processes makes its efficient synthesis and purification critical for further research.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and experimental use.

| Property | Value | Reference |

| IUPAC Name | 3-Amino-1-(2-aminophenyl)propan-1-one | |

| CAS Number | 363-36-0 | |

| Molecular Formula | C₉H₁₂N₂O | |

| Molar Mass | 164.208 g·mol⁻¹ | |

| Appearance | Crystalline Solid | |

| Melting Point | 175-177 °C | |

| Solubility (Dihydrobromide Salt) | Water: 50 mg/mL (clear to slightly hazy) |

Synthesis of this compound Dihydrobromide

A common and effective method for synthesizing this compound is through the oxidative cleavage of a protected tryptamine derivative. The following multi-step protocol is based on established literature procedures.

Caption: Workflow for the four-step synthesis of this compound Dihydrobromide from Tryptamine.

Step 1: N-Protection of Tryptamine

-

To a stirred mixture of tryptamine (20 mmol) in ethyl acetate (EtOAc, 40 mL), add 1.0 M sodium hydroxide (NaOH, 25 mL).

-

Slowly add methyl chloroformate (26 mmol) to the biphasic mixture under a nitrogen atmosphere.

-

Allow the reaction to stir at ambient temperature (approx. 23°C) for 14 hours.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-methoxycarbonyl-tryptamine.

Step 2: Oxidative Cleavage of the Pyrrole Ring

-

Dissolve the N-protected tryptamine from Step 1 in glacial acetic acid (AcOH).

-

Cool the solution to 0°C in an ice bath.

-

Bubble ozone (O₃) through the solution until a persistent blue color indicates the reaction is complete.

-

Purge the solution with nitrogen gas to remove excess ozone.

-

Add concentrated hydrochloric acid (HCl) and heat the mixture to 40°C for 1.5 hours.

-

Cool the reaction mixture and proceed to the next step.

Step 3: Acidic Hydrolysis (Deprotection)

-

To the reaction mixture from Step 2, add aqueous HCl.

-

Heat the solution to reflux and maintain for 4 hours to ensure complete hydrolysis of the formamide and carbamate groups.

-

Cool the solution to room temperature. The product, this compound, will be in its hydrochloride salt form in the aqueous solution.

Step 4: Formation of this compound Dihydrobromide

-

Neutralize the acidic solution from Step 3 carefully with a base (e.g., saturated sodium bicarbonate) until the this compound free base precipitates or can be extracted with an organic solvent.

-

Isolate the crude free base.

-

Dissolve the crude this compound in acetic acid saturated with hydrogen bromide (HBr).

-

Heat the mixture to 80°C under a nitrogen atmosphere for 18 hours to facilitate the formation of the dihydrobromide salt.

-

Cool the solution to induce crystallization.

-

Collect the crystalline this compound dihydrobromide product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

| Step | Reaction | Reported Yield |

| 1 | N-Protection of Tryptamine | 73% |

| 2 & 3 | Oxidative Cleavage and Hydrolysis | 66% (over two steps) |

| 4 | Dihydrobromide Salt Formation | 96% |

Yields are based on literature reports and may vary depending on experimental conditions and scale.

Purification Protocols

Purification is crucial to obtain this compound of high purity for research applications. The choice of method depends on the nature of the impurities and the desired final purity.

Recrystallization is highly effective for purifying the final crystalline this compound dihydrobromide salt. The key is to select a solvent or solvent system in which the compound is soluble at high temperatures but poorly soluble at low temperatures.

-

Solvent Selection: Begin by testing the solubility of a small amount of crude this compound dihydrobromide in various solvents (e.g., water, ethanol, methanol, or mixtures) at room temperature and upon heating. Given its salt form, polar solvents like water or short-chain alcohols are good starting points.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.

-

Decoloration (Optional): If the solution is colored by impurities, cool it slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small volume of ice-cold solvent to remove any adhering mother liquor. Dry the crystals thoroughly under vacuum.

For purifying the this compound free base or removing impurities with different polarities, column chromatography is a standard and effective method.

-

Stationary Phase and Eluent Selection: For this compound, a polar stationary phase like silica gel is appropriate. The mobile phase (eluent) should be selected based on Thin Layer Chromatography (TLC) analysis to achieve good separation (Rf value of ~0.3 is often ideal). A mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol), often with a small amount of base like triethylamine to prevent tailing of the amine, is a common choice.

-

Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

-

Elution: Pass the eluent through the column, collecting fractions. Monitor the separation by TLC.

-

Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound.

Biological Context: The Kynurenine Pathway

This compound is a metabolite in the kynurenine pathway, which accounts for over 95% of L-tryptophan catabolism in mammals. This pathway is critical in various physiological and pathological states, including immune regulation and neurotransmission.

References

Mechanism of Action of Kynuramine in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kynuramine, a metabolite of the essential amino acid tryptophan via the kynurenine pathway, is an endogenously produced biogenic amine. While other metabolites of this pathway, such as kynurenic acid and quinolinic acid, have been extensively studied for their roles in neurotransmission and neuropathology, the specific mechanisms of action of this compound in the central nervous system (CNS) are less well-characterized. This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with CNS targets, focusing on its established role as an alpha-adrenoceptor antagonist and exploring its potential as a modulator of other receptor systems. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of its signaling pathways to support further research and drug development efforts.

Core Mechanism of Action: Alpha-Adrenoceptor Antagonism

The most definitively characterized mechanism of action of this compound in the nervous system is its antagonism of alpha-adrenoceptors. Early in vitro studies demonstrated that this compound can inhibit the effects of norepinephrine and other alpha-adrenergic agonists at both presynaptic and postsynaptic sites.[1][2]

This compound has been shown to inhibit vasoconstrictor responses to norepinephrine and block the relaxation of intestinal smooth muscle induced by phenylephrine.[1][2] Furthermore, it reverses the clonidine-induced inhibition of cholinergic twitch responses, an effect mediated by presynaptic α2-adrenoceptors.[1] These findings suggest that this compound acts as a non-selective alpha-adrenoceptor antagonist. The compound itself lacks intrinsic activity at these receptors.

Signaling Pathway of α-Adrenoceptor Antagonism

Alpha-1 (α1) and alpha-2 (α2) adrenoceptors are G-protein coupled receptors (GPCRs) that mediate the effects of norepinephrine and epinephrine.

-

α1-Adrenoceptors: These receptors are typically coupled to Gq proteins. Upon activation by an agonist, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), leading to a cellular response. This compound, by acting as an antagonist, blocks the binding of agonists to the α1-receptor, thereby inhibiting this signaling cascade.

-

α2-Adrenoceptors: These receptors are coupled to Gi proteins. Agonist binding to α2-receptors leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. By antagonizing α2-receptors, this compound prevents this decrease in cAMP, thereby disinhibiting downstream signaling pathways.

Potential Mechanisms of Action

While its activity at alpha-adrenoceptors is the most well-documented, the structural similarity of this compound to other endogenous amines suggests the possibility of interactions with other CNS targets. These potential mechanisms are currently hypothetical and require further experimental validation.

Monoamine Oxidase (MAO) Substrate

This compound is a known substrate for both monoamine oxidase A (MAO-A) and MAO-B. This interaction is primarily catabolic, leading to the deamination of this compound to 4-hydroxyquinoline. While this is not a receptor-mediated mechanism of action, the competition of this compound with other monoamine neurotransmitters for MAO enzymes could indirectly affect neurotransmitter levels in the CNS.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism (Hypothetical)

TAAR1 is a GPCR that is activated by a range of biogenic amines, including trace amines like β-phenylethylamine and tyramine, as well as some monoamine neurotransmitters. Given that this compound is a biogenic amine, it is plausible that it could act as a TAAR1 agonist.

Hypothetical Signaling Pathway: Activation of TAAR1 is primarily coupled to Gs proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This activates protein kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and other kinases such as ERK (extracellular signal-regulated kinase).

Other Potential Targets

-

Sigma Receptors (σ1 and σ2): Many endogenous molecules and synthetic compounds with an amine moiety exhibit affinity for sigma receptors. The interaction of this compound with these receptors has not been investigated but remains a possibility.

-

GPR55: This orphan GPCR is activated by some lipid signaling molecules and cannabinoids. While a direct interaction is less likely based on structure, comprehensive screening would be necessary for exclusion.

Quantitative Data Summary

Quantitative data on the binding affinity and functional potency of this compound at CNS receptors are sparse in the literature. The following tables are provided for illustrative purposes. Table 1 is derived from qualitative descriptions in existing literature, and Table 2 is entirely hypothetical, based on the plausible, yet unconfirmed, interaction with TAAR1.

Disclaimer: The quantitative values in the following tables are estimates and hypothetical examples, respectively. They are intended to serve as a framework for future experimental investigation and should not be considered as established pharmacological constants.

Table 1: Estimated Antagonistic Activity of this compound at α-Adrenoceptors

| Receptor Subtype | Assay Type | Test System | Parameter | Value (µM) | Reference |

|---|---|---|---|---|---|

| α1-Adrenoceptor | Functional (Vasoconstriction) | Isolated rat mesenteric arteries | IC50 (est.) | 10 - 150 |

| α2-Adrenoceptor | Functional (Twitch response) | Guinea pig ileum | IC50 (est.) | 10 - 150 | |

Note: The estimated IC50 range is derived from the reported effective concentrations of 4 to 60 µg/ml.

Table 2: Hypothetical Functional Activity of this compound at TAAR1

| Receptor | Assay Type | Test System | Parameter | Value (µM) |

|---|

| TAAR1 | cAMP Accumulation | HEK293 cells expressing human TAAR1 | EC50 | 5 - 20 |

Experimental Protocols

The following protocols are detailed methodologies for key experiments that would be necessary to fully characterize the mechanism of action of this compound in the CNS.

Radioligand Binding Assay for α-Adrenoceptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for α1- and α2-adrenoceptor subtypes.

Workflow Diagram:

Methodology:

-

Membrane Preparation:

-

Culture CHO or HEK293 cells stably expressing human α1A, α1B, α1D, α2A, α2B, or α2C adrenoceptor subtypes.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine protein concentration using a BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, combine:

-

Receptor membranes (10-50 µg protein).

-

Radioligand at a concentration near its Kd (e.g., [³H]prazosin for α1, [³H]yohimbine for α2).

-

Increasing concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻³ M) or vehicle.

-

For non-specific binding, use a high concentration of a known antagonist (e.g., 10 µM phentolamine).

-

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

-

Wash the filters three times with ice-cold wash buffer.

-

Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional cAMP Assay for TAAR1 Activity

Objective: To determine if this compound acts as an agonist at TAAR1 and to quantify its potency (EC50) and efficacy (Emax).

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS.

-

Co-transfect cells with a plasmid encoding human TAAR1 and a cAMP biosensor plasmid (e.g., GloSensor™ or a FRET-based sensor).

-

-

cAMP Assay:

-

Plate the transfected cells in a 96-well plate and allow them to adhere.

-

Replace the culture medium with a stimulation buffer (e.g., HBSS) and incubate to equilibrate.

-

Add increasing concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁴ M) to the wells. A known TAAR1 agonist (e.g., β-phenylethylamine) should be used as a positive control.

-

Incubate for 15-30 minutes at 37°C.

-

Measure the signal from the cAMP biosensor according to the manufacturer's instructions (e.g., luminescence or fluorescence).

-

-

Data Analysis:

-

Normalize the data to the response of the vehicle control.

-

Plot the normalized response against the log concentration of this compound.

-

Use non-linear regression (sigmoidal dose-response) to determine the EC50 and Emax values.

-

Conclusion and Future Directions

The primary, well-established mechanism of action for this compound in the central nervous system is its role as a non-selective antagonist of alpha-adrenoceptors. This interaction has the potential to modulate adrenergic neurotransmission. However, significant gaps remain in our understanding of this compound's pharmacology. Future research should focus on:

-

Quantitative Pharmacological Characterization: Obtaining precise Ki values for this compound at all α-adrenoceptor subtypes is crucial.

-

Screening against a Broader Target Panel: Unbiased screening of this compound against a panel of CNS receptors, including TAAR1, sigma receptors, and other GPCRs, is necessary to identify novel interactions.

-

In Vivo Studies: Experiments using techniques such as in vivo microdialysis are needed to determine how this compound modulates the release of norepinephrine, dopamine, and other neurotransmitters in specific brain regions.

-

Blood-Brain Barrier Transport: Direct measurement of this compound's ability to cross the blood-brain barrier is required to understand its CNS bioavailability.

A more complete understanding of this compound's mechanism of action will clarify its role in the complex interplay of the kynurenine pathway and CNS function and may reveal new therapeutic opportunities.

References

The Kynuramine Metabolic Pathway: A Technical Guide to its Discovery, History, and Core Methodologies

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The catabolism of the essential amino acid L-tryptophan is a critical metabolic hub, influencing processes from neurotransmission to immune response. While over 95% of tryptophan is processed through the kynurenine pathway, leading to the production of NAD+ and a host of neuroactive compounds, a lesser-explored branch of this pathway involves the formation and degradation of kynuramine.[1][2] this compound (3-Amino-1-(2-aminophenyl)propan-1-one) is a biogenic amine produced by the decarboxylation of kynurenine.[3] Its significance lies not in its endogenous concentration, which appears to be vanishingly low due to rapid metabolism, but in its role as a key substrate for monoamine oxidases (MAO), pivotal enzymes in pharmacology and neurobiology. This guide provides a detailed technical overview of the discovery of the this compound metabolic pathway, its core enzymatic steps, and the foundational experimental protocols used to study it.

Discovery and History

The elucidation of the this compound pathway is intrinsically linked to the broader investigation of tryptophan metabolism and the characterization of monoamine oxidase activity in the mid-20th century.

-

Mid-20th Century - The Golden Age of Tryptophan Research: The 1950s and 1960s saw intensive research into the kynurenine pathway, with pioneering work establishing the sequence of enzymatic steps from tryptophan to downstream metabolites.[3][4] This era laid the groundwork for understanding the origins of kynurenine, the direct precursor to this compound.

-

1960 - A Foundational Discovery: A landmark paper by Weissbach, Smith, Daly, Witkop, and Udenfriend in the Journal of Biological Chemistry established this compound as an excellent substrate for monoamine oxidase. They developed a rapid spectrophotometric assay based on the disappearance of this compound, which absorbs light at 360 nm. This publication marks a pivotal moment, demonstrating that the metabolic fate of this compound was tied to MAO-catalyzed oxidative deamination.

-

Post-1960s - A Tool for Enzymology: Following this discovery, this compound became a standard tool in pharmacology and biochemistry for assaying the activity of MAO-A and MAO-B. Its utility as a substrate spurred further investigation into the kinetics of its interaction with MAO and the nature of its metabolic products. Research confirmed that MAO action produces an unstable aldehyde intermediate, which spontaneously cyclizes to form 4-hydroxyquinoline.

While the catabolism of this compound was quickly characterized, the specific enzyme responsible for its formation in mammals—a putative "kynurenine decarboxylase"—remains less clearly defined. It is widely presumed that the Aromatic L-amino acid decarboxylase (AADC), an enzyme with broad substrate specificity, is responsible for this conversion, though it does not typically decarboxylate tryptophan itself at a measurable rate.

The this compound Metabolic Pathway

The this compound pathway represents a side branch of the main kynurenine pathway. It consists of two primary steps: the formation of this compound from kynurenine and its subsequent rapid degradation.

-

Formation of this compound: L-Kynurenine, a central intermediate in tryptophan metabolism, undergoes decarboxylation to yield this compound. This reaction is likely catalyzed by the pyridoxal-5'-phosphate (PLP)-dependent enzyme Aromatic L-amino acid decarboxylase (AADC, EC 4.1.1.28).

-

Catabolism by Monoamine Oxidase (MAO): this compound is a substrate for both mitochondrial flavoenzymes MAO-A and MAO-B (EC 1.4.3.4). MAO catalyzes the oxidative deamination of the primary amine group of this compound, producing an unstable aldehyde intermediate, 3-(2-aminophenyl)-3-oxo-propionaldehyde, and releasing ammonia and hydrogen peroxide.

-

Non-Enzymatic Cyclization: The aldehyde intermediate undergoes a rapid, non-enzymatic intramolecular condensation to form the stable, fluorescent product 4-hydroxyquinoline.

Quantitative Data

While the kynurenine pathway is extensively quantified, data specifically for this compound is sparse. Its rapid metabolism by the ubiquitous MAO enzymes means its endogenous concentrations are likely transient and below the limit of detection for most standard analytical methods. No peer-reviewed studies reporting definitive endogenous concentrations of this compound in human plasma, CSF, or brain tissue were identified.

However, the kinetic parameters of its interaction with its primary metabolizing enzymes have been characterized.

| Enzyme | Substrate | Km (μM) | Vmax (nmol/mg/min) | Source |

| Human Recombinant MAO-A | This compound | 23.1 ± 0.8 | 10.2 ± 0.2 | |

| Human Recombinant MAO-B | This compound | 18.0 ± 2.3 | 7.35 ± 0.69 | |

| Table 1: Michaelis-Menten Kinetic Constants for this compound Metabolism by MAO Isoforms. |

Experimental Protocols

This compound's unique spectral properties have made it a cornerstone substrate for measuring MAO activity. The following are detailed methodologies for key assays.

Protocol 1: Spectrophotometric Assay for MAO Activity

This protocol is adapted from the principles established by Weissbach et al. (1960) and is based on monitoring the decrease in this compound concentration by measuring its absorbance at 360 nm.

A. Reagents and Equipment

-

Assay Buffer: 0.5 M Potassium Phosphate buffer, pH 7.4.

-

Substrate Stock Solution: this compound dihydrobromide (e.g., 10 mM in ultrapure water). Store protected from light.

-

Enzyme Source: Mitochondrial fractions isolated from tissue (e.g., rat liver homogenate) or recombinant human MAO-A/MAO-B.

-

Spectrophotometer: UV-Vis spectrophotometer capable of reading at 360 nm, with temperature control.

-

Cuvettes: 1 cm path length quartz cuvettes.

B. Experimental Workflow

C. Procedure

-

Set the spectrophotometer to 37°C and the measurement wavelength to 360 nm.

-

In a 1 cm cuvette, prepare a reaction mixture containing:

-

Phosphate Buffer (to a final concentration of ~100 mM)

-

Enzyme source (e.g., 20-50 µg of mitochondrial protein)

-

Ultrapure water to bring the volume to just under the final reaction volume (e.g., 950 µL for a 1 mL final volume).

-

-

Include a blank cuvette containing all components except the substrate to zero the instrument.

-

Pre-incubate the reaction mixture in the spectrophotometer for 5 minutes to allow it to reach 37°C.

-

To initiate the reaction, add the this compound stock solution to achieve a final concentration within the linear range of the enzyme (e.g., 50-100 µM). Mix by gentle inversion.

-

Immediately begin recording the absorbance at 360 nm at regular intervals (e.g., every 30 seconds) for 5 to 10 minutes.

D. Calculation of Activity

-

Plot Absorbance vs. Time and determine the linear portion of the slope (ΔAbs/min).

-

Calculate the MAO activity using the Beer-Lambert law:

-

Activity (nmol/min/mg) = (ΔAbs/min) / (ε * b) * (V_total / V_enzyme) * (1 / P) * 10^6

-

Where:

-

ε = Molar extinction coefficient of this compound at 360 nm (~4330 M⁻¹cm⁻¹)

-

b = Path length of the cuvette (1 cm)

-

V_total = Total reaction volume (mL)

-

V_enzyme = Volume of enzyme solution added (mL)

-

P = Protein concentration of the enzyme source (mg/mL)

-

-

Protocol 2: Fluorometric Assay for MAO Activity

This assay is more sensitive than the spectrophotometric method and measures the formation of the fluorescent product, 4-hydroxyquinoline.

A. Reagents and Equipment

-

Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.4.

-

Substrate Stock Solution: this compound dihydrobromide (e.g., 10 mM in ultrapure water).

-

Enzyme Source: Recombinant MAO-A or MAO-B, or tissue homogenates.

-

Stopping Reagent: 2 M NaOH or 1 M HCl.

-

Fluorometer/Plate Reader: Capable of excitation at ~310 nm and emission at ~400 nm.

-

96-well plates: Black, clear-bottom plates are recommended.

B. Experimental Workflow

C. Procedure

-

Standard Curve: Prepare a standard curve of 4-hydroxyquinoline in assay buffer (e.g., 0 to 10 µM).

-

Reaction Setup: In a 96-well plate, add the assay buffer and enzyme source to each well. For inhibitor studies, add the inhibitor and pre-incubate with the enzyme for 10-15 minutes at 37°C.

-

Initiation: Warm the plate to 37°C. Initiate the reaction by adding this compound to a final concentration below its Km (e.g., 10 µM) to ensure first-order kinetics.

-

Incubation: Incubate the plate at 37°C for a fixed period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

-

Termination: Stop the reaction by adding an equal volume of stopping reagent (e.g., 2 M NaOH). This also enhances the fluorescence of the 4-hydroxyquinoline product.

-

Measurement: Read the fluorescence in a plate reader with excitation set to ~310 nm and emission to ~400 nm.

D. Calculation of Activity

-

Subtract the fluorescence of a blank (no enzyme or no substrate) from all readings.

-

Use the 4-hydroxyquinoline standard curve to determine the concentration of product formed in each well.

-

Calculate the MAO activity:

-

Activity (nmol/min/mg) = ([Product] * V_total) / (t * P)

-

Where:

-

[Product] = Concentration of 4-hydroxyquinoline (µM) from the standard curve.

-

V_total = Total volume in the well before stopping (L).

-

t = Incubation time (min).

-

P = Amount of protein per well (mg).

-

-

Protocol 3: Representative LC-MS/MS Method for this compound Quantification

While no specific validated method for endogenous this compound was found, this protocol represents a typical approach for quantifying small biogenic amines in biological matrices like plasma, based on methods for related analytes.

A. Reagents and Equipment

-

Sample Matrix: Human plasma or CSF.

-

Internal Standard (IS): A stable isotope-labeled this compound (e.g., this compound-d4), if available. If not, a structurally similar compound not present in the matrix can be used.

-

Protein Precipitation Reagent: Acetonitrile or Methanol containing 0.1% formic acid.

-

LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, <2 µm particle size).

B. Experimental Workflow

C. Procedure

-

Sample Preparation:

-

To 100 µL of plasma or CSF in a microcentrifuge tube, add 10 µL of the internal standard solution.

-

Add 300 µL of cold acetonitrile with 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Incubate at -20°C for 20 minutes to enhance precipitation.

-

Centrifuge at >14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an LC-MS autosampler vial.

-

-

LC-MS/MS Analysis:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would start at ~2-5% B, ramp up to 95% B to elute the analyte, hold for washing, and then re-equilibrate at the starting conditions.

-

Injection Volume: 5-10 µL.

-

Ionization: ESI, positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). The specific precursor-product ion transitions for this compound and its IS would need to be optimized. A likely precursor ion would be its protonated molecular ion [M+H]⁺.

-

D. Quantification

-

Generate a calibration curve by spiking known concentrations of this compound into a surrogate matrix (e.g., charcoal-stripped plasma).

-

Process calibrators and unknown samples as described above.

-

Integrate the peak areas for the this compound and internal standard MRM transitions.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios against the calibration curve.

Conclusion

The this compound metabolic pathway, while a minor branch of tryptophan catabolism, holds significant historical and practical importance for neuropharmacology and drug development. Its discovery was a direct result of foundational studies into monoamine metabolism. This compound's rapid degradation by MAO-A and MAO-B explains its apparent absence as a stable endogenous metabolite but underpins its decades-long utility as a reliable substrate for assaying MAO activity. The detailed protocols provided herein—from classic spectrophotometry to modern mass spectrometry—offer researchers the necessary tools to investigate the function of MAO enzymes and explore the effects of novel inhibitors relevant to a host of neurological and psychiatric disorders.

References

- 1. (Open Access) A Rapid Spectrophotometric Assay of Monoamine Oxidase Based on the Rate of Disappearance of this compound (1960) | Herbert Weissbach | 412 Citations [scispace.com]

- 2. Enzymatic transamination of D-kynurenine generates kynurenic acid in rat and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

Kynuramine: An Endogenous Modulator of Adrenergic Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Kynuramine, a biogenic amine derived from the metabolism of tryptophan, has been identified as an endogenous inhibitor of alpha-adrenoceptors.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the alpha-adrenergic system. It consolidates the available, albeit primarily qualitative, pharmacological data, details the key experimental protocols for its characterization, and visualizes the pertinent signaling pathways and experimental workflows. While quantitative binding affinities and potency values for this compound remain to be fully elucidated in the public domain, this guide serves as a foundational resource for researchers investigating its physiological roles and therapeutic potential.

Introduction to this compound and Alpha-Adrenoceptors

This compound is a metabolite of L-tryptophan, formed via the decarboxylation of kynurenine.[1] It is recognized for its inhibitory action on both presynaptic and postsynaptic alpha-adrenoceptors.[1][2] Alpha-adrenoceptors, a class of G protein-coupled receptors (GPCRs), are crucial components of the sympathetic nervous system, mediating the effects of catecholamines like norepinephrine and epinephrine. They are broadly classified into two main types: α1 and α2, each with several subtypes (α1A, α1B, α1D and α2A, α2B, α2C).

-

α1-Adrenoceptors: Primarily coupled to Gq proteins, their activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium levels, leading to smooth muscle contraction.

-

α2-Adrenoceptors: Typically coupled to Gi proteins, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Presynaptically, they act as autoreceptors to inhibit the further release of norepinephrine.

This compound has been shown to lack intrinsic activity at alpha-adrenoceptors, functioning as an antagonist. Furthermore, it exhibits no significant affinity for beta-adrenoceptors.

Pharmacological Profile of this compound

| Parameter | Receptor Target | Tissue/Assay | Observed Effect | Concentration Range | Reference |

| Functional Antagonism | Postsynaptic α-adrenoceptors | Isolated perfused mesenteric arteries (rat) | Inhibition of norepinephrine-induced vasoconstriction | 4 to 60 µg/ml | |

| Functional Antagonism | Postsynaptic α-adrenoceptors | Intestinal smooth muscle (rabbit) | Blockade of phenylephrine-induced relaxation | 4 to 60 µg/ml | |

| Functional Antagonism | Presynaptic α2-adrenoceptors | Guinea pig ileum | Reversal of clonidine-induced inhibition of cholinergic twitch response | 4 to 60 µg/ml | |

| Intrinsic Activity | α-adrenoceptors | Various | Lacked intrinsic activity | Not Applicable | |

| Binding Affinity | β-adrenoceptors | Rabbit intestine, guinea pig tracheal chain | Complete lack of affinity | Not Applicable |

Key Experimental Protocols

The characterization of this compound's alpha-adrenoceptor inhibitory activity has relied on classical pharmacological assays. The following sections provide detailed methodologies for these key experiments.

Isolated Perfused Rat Mesenteric Artery Assay for Postsynaptic α1-Adrenoceptor Antagonism

This ex vivo method assesses the effect of this compound on the vasoconstrictor responses induced by alpha-1 adrenoceptor agonists in resistance arteries.

Objective: To determine the inhibitory effect of this compound on norepinephrine-induced vasoconstriction.

Materials:

-

Male Wistar rats (200-250 g)

-

Krebs solution (composition in mM: NaCl 119, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

Norepinephrine (agonist)

-

This compound (test compound)

-

Perfusion apparatus with a constant flow pump and pressure transducer

-

Dissection microscope

Procedure:

-

The rat is euthanized by a humane method.

-

The superior mesenteric artery is cannulated, and the mesenteric vascular bed is carefully dissected and transferred to a perfusion chamber.

-

The preparation is perfused with Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2, at a constant flow rate (e.g., 5 ml/min).

-

The perfusion pressure is continuously monitored and allowed to stabilize.

-

A cumulative concentration-response curve to norepinephrine is established to determine the baseline vasoconstrictor response.

-

The preparation is then incubated with this compound for a defined period.

-

A second concentration-response curve to norepinephrine is generated in the presence of this compound.

-

The rightward shift of the concentration-response curve and any change in the maximum response are analyzed to characterize the nature of the antagonism.

Isolated Rabbit Jejunum Assay for Postsynaptic α-Adrenoceptor Antagonism

This assay evaluates the ability of this compound to block the relaxation of intestinal smooth muscle mediated by alpha-adrenoceptor agonists.

Objective: To assess the inhibitory effect of this compound on phenylephrine-induced relaxation of intestinal smooth muscle.

Materials:

-

Rabbit

-

Tyrode's solution (composition in mM: NaCl 136.9, KCl 2.68, CaCl2 1.8, MgCl2 1.05, NaHCO3 11.9, NaH2PO4 0.42, glucose 5.55)

-

Phenylephrine (agonist)

-

This compound (test compound)

-

Organ bath with an isometric transducer

Procedure:

-

A segment of the rabbit jejunum is isolated and suspended in an organ bath containing Tyrode's solution at 37°C and aerated with 95% O2 / 5% CO2.

-

The tissue is placed under a resting tension (e.g., 1 g) and allowed to equilibrate.

-

Spontaneous rhythmic contractions are typically observed.

-

Phenylephrine is added to the bath to induce relaxation of the smooth muscle.

-

After washing the tissue and allowing it to return to baseline, it is incubated with this compound.

-

The effect of phenylephrine is then re-evaluated in the presence of this compound.

-

The degree of inhibition of the phenylephrine-induced relaxation is quantified.

Guinea Pig Ileum Cholinergic Twitch Response Assay for Presynaptic α2-Adrenoceptor Antagonism

This classic preparation is used to study the modulation of neurotransmitter release from cholinergic nerves. Presynaptic α2-adrenoceptor agonists inhibit acetylcholine release, thereby reducing the electrically evoked twitch response.

Objective: To determine if this compound can reverse the inhibition of the cholinergic twitch response caused by the α2-adrenoceptor agonist, clonidine.

Materials:

-

Guinea pig

-

Krebs solution

-

Clonidine (α2-agonist)

-

This compound (test compound)

-

Organ bath with stimulating electrodes and an isometric transducer

Procedure:

-

A segment of the guinea pig ileum is prepared and mounted in an organ bath containing Krebs solution at 37°C, gassed with 95% O2 / 5% CO2.

-

The preparation is subjected to electrical field stimulation (e.g., 0.1 Hz, 1 ms duration, supramaximal voltage) to elicit regular "twitch" contractions due to the release of acetylcholine from enteric neurons.

-

Once a stable twitch response is obtained, a cumulative concentration-response curve to clonidine is generated to establish its inhibitory effect.

-

The tissue is then washed and allowed to recover.

-

The preparation is incubated with this compound.

-

The inhibitory effect of clonidine on the twitch response is then re-assessed in the presence of this compound.

-

A rightward shift in the clonidine concentration-response curve indicates competitive antagonism by this compound at the presynaptic α2-adrenoceptors.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Alpha-1 adrenoceptor signaling pathway and site of this compound inhibition.

References

The Biological Functions and Physiological Role of Kynuramine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kynuramine, a biogenic amine metabolite of the essential amino acid tryptophan, is an intriguing molecule within the broader kynurenine pathway. While often overshadowed by its more extensively studied counterparts, kynurenic acid and quinolinic acid, this compound exhibits distinct biological activities with potential physiological significance. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its synthesis, metabolism, and established biological functions. Particular emphasis is placed on its role as an α-adrenoceptor antagonist and its potential as a reactive oxygen species (ROS) scavenger. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biochemical pathways to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug development.

Introduction

The kynurenine pathway is the principal metabolic route for tryptophan in mammals, accounting for over 95% of its degradation.[1][2] This complex cascade of enzymatic reactions produces a variety of bioactive molecules, collectively known as kynurenines, which are implicated in a wide range of physiological and pathological processes, including neurotransmission, immune modulation, and oxidative stress.[1][2] this compound is a lesser-known metabolite of this pathway, formed through the decarboxylation of kynurenine. Emerging evidence suggests that this compound is not merely an inert byproduct but possesses specific biological functions, most notably as an inhibitor of α-adrenoceptors.[3] This guide aims to consolidate the current knowledge on the biological and physiological roles of this compound, providing a technical foundation for further research and therapeutic exploration.

Synthesis and Metabolism of this compound

This compound is an endogenous amine derived from L-tryptophan. Its synthesis is a multi-step process initiated by the conversion of tryptophan to kynurenine.

Formation from Kynurenine

The pivotal step in the formation of this compound is the decarboxylation of its direct precursor, kynurenine. This reaction represents a branch point in the kynurenine pathway, diverting kynurenine away from the production of other neuroactive metabolites like kynurenic acid and 3-hydroxykynurenine.

Metabolic Degradation by Monoamine Oxidases

This compound serves as a substrate for monoamine oxidases (MAO), specifically both MAO-A and MAO-B. The oxidative deamination of this compound by MAO results in the formation of an unstable aldehyde intermediate. This intermediate then undergoes a non-enzymatic intramolecular cyclization to yield the fluorescent product, 4-hydroxyquinoline. This reaction forms the basis of a widely used assay for measuring MAO activity.

Biological Functions of this compound

The primary established biological function of this compound is its interaction with the adrenergic system. Additionally, its position within the redox-active kynurenine pathway suggests a potential role in modulating oxidative stress.

α-Adrenoceptor Antagonism

This compound has been identified as an inhibitor of both presynaptic and postsynaptic α-adrenoceptors. This inhibitory action has been demonstrated in various in vitro models:

-

Inhibition of Vasoconstriction: this compound inhibits norepinephrine-induced vasoconstriction in isolated perfused mesenteric arteries of rats.

-

Modulation of Smooth Muscle Contraction: It blocks the phenylephrine-induced relaxation of rabbit intestinal smooth muscle and reverses the clonidine-induced inhibition of cholinergic twitch responses in the guinea pig ileum.

Importantly, this compound itself lacks intrinsic activity at α-adrenoceptors and shows no affinity for β-adrenoceptors. The observed effects are not attributable to its primary metabolite, 4-hydroxyquinoline. While the physiological significance of this endogenous α-adrenoceptor inhibition is still under investigation, it is conceivable that this compound acts as an endogenous modulator of adrenergic signaling.

Role in Oxidative Stress

The kynurenine pathway is intricately linked with cellular redox homeostasis, containing both pro-oxidant and antioxidant molecules. While direct studies on the reactive oxygen species (ROS) scavenging properties of this compound are limited, strong evidence exists for the antioxidant activity of its precursor, L-kynurenine.

L-kynurenine is an efficient scavenger of highly reactive ROS, specifically the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻). This scavenging activity has been demonstrated to be independent of its conversion to the known antioxidant, kynurenic acid. Given the structural similarity, it is plausible that this compound also possesses direct antioxidant properties, a hypothesis that warrants further investigation. The potential for kynurenines to act as endogenous antioxidants is a growing area of research.

Quantitative Data

Precise quantitative data for this compound's biological activities and endogenous levels are crucial for understanding its physiological relevance. The following tables summarize the available information.

| Parameter | Value | Species/System | Reference |

| α-Adrenoceptor Inhibition | |||

| Effective Concentration Range | 4 - 60 µg/mL | Rat, Rabbit, Guinea Pig (in vitro) | |

| Monoamine Oxidase Kinetics | |||

| Km and Vmax | Determined for MAO-A and MAO-B | Human (recombinant) | |

| L-Kynurenine ROS Scavenging | |||

| IC50 for •OH scavenging | 1.43 ± 0.33 µM | Chemical assay | |

| IC50 for ONOO⁻ scavenging | 2.23 ± 0.53 µM | Chemical assay |

| Analyte | Matrix | Concentration Range | Species | Reference |

| Tryptophan | Plasma | 51.45 ± 10.47 µM (grand mean) | Human | |

| Kynurenine | Plasma | 1.82 ± 0.54 µM (grand mean) | Human | |

| Tryptophan | Serum | 60.52 ± 15.38 µM (grand mean) | Human | |

| Kynurenine | Serum | 1.96 ± 0.51 µM (grand mean) | Human | |

| Kynurenic Acid | Plasma | 50 - 500 nM (spiked for accuracy testing) | Human | |

| Quinolinic Acid | Plasma | 300 - 3000 nM (spiked for accuracy testing) | Human |

Table 2: Endogenous Concentrations of Key Kynurenine Pathway Metabolites. Specific endogenous concentrations for this compound are not well-documented in the available literature. The data for other metabolites are provided for context.

Experimental Protocols

The study of this compound's biological functions relies on a variety of experimental techniques. This section details the methodologies for key assays.

Monoamine Oxidase (MAO) Activity Assay (Spectrophotometric)

This assay is based on the measurement of the formation of 4-hydroxyquinoline from the MAO-catalyzed deamination of this compound.

-

Principle: The rate of 4-hydroxyquinoline formation is monitored spectrophotometrically by the increase in absorbance at 314 nm.

-

Reagents:

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

This compound dihydrobromide (substrate)

-

MAO-A or MAO-B enzyme preparation (e.g., recombinant human MAO)

-

Test inhibitors and controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

-

Procedure:

-

Pre-incubate the MAO enzyme preparation with the test compound or vehicle control in the phosphate buffer for a defined period (e.g., 5 minutes) at 37°C.

-

Initiate the reaction by adding this compound to a final concentration within the linear range of the assay.

-

Continuously monitor the increase in absorbance at 314 nm using a spectrophotometer with temperature control.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.

-

Determine IC50 values for inhibitors by measuring the reaction velocity at various inhibitor concentrations and fitting the data to a dose-response curve.

-

To determine Michaelis-Menten constants (Km and Vmax), vary the this compound concentration while keeping the enzyme concentration constant and plot the initial velocity against the substrate concentration.

-

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound and other kynurenine pathway metabolites in biological samples.

-

Principle: this compound is separated from other matrix components by liquid chromatography and then detected and quantified by mass spectrometry based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

-

Sample Preparation (Plasma):

-

To a plasma sample (e.g., 100 µL), add an internal standard (e.g., deuterated this compound).

-

Precipitate proteins by adding a precipitating agent such as acetonitrile with 0.1% formic acid or trifluoroacetic acid.

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

-

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is commonly employed.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring a specific precursor ion to product ion transition for this compound and its internal standard.

-

-

Quantification: A calibration curve is generated using standards of known this compound concentrations, and the concentration in the unknown samples is determined by interpolation from this curve.

α-Adrenoceptor Inhibition Assay (Isolated Tissue)

The inhibitory effect of this compound on α-adrenoceptors can be assessed using isolated tissue preparations that express these receptors.

-

Principle: The ability of this compound to antagonize the contractile or relaxant response induced by a specific α-adrenoceptor agonist (e.g., norepinephrine, phenylephrine) is measured.

-

Tissue Preparation (e.g., Rat Mesenteric Artery):

-

Isolate the mesenteric arterial bed from a euthanized rat.

-

Perfuse the tissue with a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 / 5% CO2 at 37°C.

-

Monitor the perfusion pressure continuously.

-

-

Procedure:

-

Establish a stable baseline perfusion pressure.

-

Construct a cumulative concentration-response curve to an α-adrenoceptor agonist (e.g., norepinephrine) by adding increasing concentrations of the agonist to the perfusate and recording the change in perfusion pressure.

-

Wash the tissue to return to baseline.

-

Incubate the tissue with a known concentration of this compound for a defined period.

-

In the presence of this compound, repeat the cumulative concentration-response curve to the agonist.

-

A rightward shift in the agonist concentration-response curve in the presence of this compound indicates competitive antagonism. The magnitude of this shift can be used to calculate the pA2 value, a measure of the antagonist's affinity.

-

Visualizations: Pathways and Workflows

This compound Synthesis and Metabolism

Caption: Synthesis of this compound from L-kynurenine and its subsequent metabolism by MAO.

Inhibition of α-Adrenoceptor Signaling by this compound

Caption: this compound's inhibition of the α-adrenoceptor signaling cascade.

Experimental Workflow for LC-MS/MS Analysis

Caption: A typical experimental workflow for the quantification of this compound in plasma by LC-MS/MS.

Conclusion and Future Directions

This compound is an emerging player in the complex biology of the kynurenine pathway. Its established role as an α-adrenoceptor antagonist suggests a potential for endogenous modulation of the sympathetic nervous system. Furthermore, the strong antioxidant properties of its precursor, L-kynurenine, point towards a likely, yet unconfirmed, direct role for this compound in combating oxidative stress.

Significant gaps in our understanding of this compound remain. Future research should prioritize:

-

Quantification of Endogenous Levels: Determining the physiological concentrations of this compound in various tissues and biofluids is essential to ascertain the relevance of its observed biological activities in vivo.

-

Elucidation of Receptor Binding Kinetics: Detailed characterization of this compound's binding affinity (Ki) and functional antagonism (pA2) at different α-adrenoceptor subtypes is needed.

-

In Vivo Studies: Moving beyond in vitro models, in vivo studies, potentially utilizing techniques like microdialysis, are required to investigate the physiological and behavioral consequences of modulating this compound levels in the central nervous system and periphery.

-

Direct Antioxidant Activity: Experimental validation of this compound's ability to directly scavenge reactive oxygen and nitrogen species is a critical next step.

A deeper understanding of the biological functions and physiological roles of this compound will not only enhance our knowledge of the kynurenine pathway but may also unveil new therapeutic targets for a range of disorders, from cardiovascular conditions to neurodegenerative diseases. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Kynuramine's Putative Role in Neuroinflammatory Diseases: A Technical Guide

An In-depth Examination of the Kynurenine Pathway and its Implications for Neurodegeneration

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The user's original request specified "kynuramine." However, the vast body of scientific literature points to the central role of "kynurenine" and its metabolic pathway in neuroinflammatory diseases. It is highly probable that "this compound" was a typographical error. This guide will, therefore, focus on the well-documented involvement of the kynurenine pathway in neuroinflammation.

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of a wide range of debilitating neurological disorders, including Multiple Sclerosis (MS), Alzheimer's Disease (AD), and Parkinson's Disease (PD).[1][2] Emerging evidence has highlighted the dysregulation of the kynurenine pathway (KP), the primary metabolic route of the essential amino acid tryptophan, as a key player in the complex interplay between the immune system and the central nervous system (CNS).[1][3] This technical guide provides a comprehensive overview of the kynurenine pathway's involvement in neuroinflammatory diseases, with a focus on its core mechanisms, quantitative alterations in disease states, and detailed experimental protocols for its investigation. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to explore the therapeutic potential of targeting this critical pathway.

The Kynurenine Pathway: A Double-Edged Sword in Neuroinflammation

Over 95% of dietary tryptophan is metabolized through the kynurenine pathway, leading to the production of several neuroactive compounds.[4] This pathway is a critical regulator of the immune response and is intricately linked to neuroinflammation. Under physiological conditions, the KP plays a role in immune tolerance. However, during inflammatory conditions, the pathway can become upregulated, leading to an imbalance in its metabolites, some of which are neurotoxic while others are neuroprotective.

The initial and rate-limiting step of the KP is the conversion of tryptophan to N-formylkynurenine, catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). Pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), are potent inducers of IDO, thereby linking inflammation directly to KP activation. N-formylkynurenine is then rapidly converted to kynurenine (KYN), a central metabolite that can be further metabolized down two primary branches:

-

The Kynurenic Acid (KYNA) Branch (Neuroprotective): Kynurenine can be converted to kynurenic acid (KYNA) by kynurenine aminotransferases (KATs). KYNA is generally considered neuroprotective due to its ability to antagonize ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA) receptor. By blocking excessive glutamate signaling, KYNA can mitigate excitotoxicity, a common mechanism of neuronal damage in neurodegenerative diseases.

-

The Quinolinic Acid (QUIN) Branch (Neurotoxic): Alternatively, kynurenine can be metabolized by kynurenine 3-monooxygenase (KMO) to 3-hydroxykynurenine (3-HK). Subsequent enzymatic steps lead to the production of quinolinic acid (QUIN), a potent NMDA receptor agonist and neurotoxin. QUIN can induce excitotoxicity, oxidative stress, and inflammation, contributing to neuronal cell death.

The balance between the neuroprotective KYNA and the neurotoxic QUIN is thought to be a critical determinant of the net effect of KP activation on neuronal survival. In many neuroinflammatory diseases, a shift towards the QUIN branch is observed, leading to a neurotoxic environment.

Signaling Pathways

The neuroactive metabolites of the kynurenine pathway exert their effects through various signaling pathways. The diagram below illustrates the core enzymatic steps and the divergent neuroprotective and neurotoxic branches.

Quantitative Alterations in Neuroinflammatory Diseases

Numerous studies have documented significant changes in the levels of kynurenine pathway metabolites in the serum and cerebrospinal fluid (CSF) of patients with neuroinflammatory diseases. These alterations often reflect the underlying inflammatory processes and the neurodegenerative state.

Multiple Sclerosis (MS)

MS is an autoimmune demyelinating disease of the CNS. Chronic inflammation in MS is known to activate the kynurenine pathway.

| Metabolite | Sample Type | Finding in MS Patients vs. Healthy Controls | Reference |

| Kynurenine/Tryptophan (K/T) Ratio | Serum | Lower | |

| Quinolinic Acid (QA)/Kynurenic Acid (KA) Ratio | Serum | Increased | |

| 3-Hydroxyanthranilic Acid (3-HAA) | Serum | Increased | |

| Quinolinic Acid (QA) | Serum, CSF | Increased | |

| Kynurenic Acid (KA) | Serum, CSF | Lower or No Change | |

| Tryptophan | Serum | Lower | |

| Kynurenine | Serum | Lower |

Alzheimer's Disease (AD)

AD is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles. Neuroinflammation is a key feature of AD pathology.

| Metabolite | Sample Type | Finding in AD Patients vs. Healthy Controls | Reference |

| Kynurenine/Tryptophan (K/T) Ratio | Peripheral Blood | Increased | |

| Kynurenic Acid (KYNA) | CSF | Increased | |

| Kynurenic Acid (KYNA) | Peripheral Blood | Decreased | |

| 3-Hydroxykynurenine (3-HK) | CSF | Lower | |

| Tryptophan | Blood | Significantly Lower |

Experimental Protocols

Accurate and reproducible measurement of kynurenine pathway metabolites is crucial for research in this field. This section provides detailed methodologies for key experimental procedures.

Quantification of Kynurenine Pathway Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of multiple kynurenine pathway metabolites in biological samples due to its high sensitivity and selectivity.

4.1.1 Sample Preparation (Plasma/Serum/CSF)

-

Thaw frozen samples on ice.

-

To 100 µL of sample, add an appropriate internal standard solution (e.g., deuterated analogs of the metabolites).

-

Precipitate proteins by adding 300 µL of ice-cold methanol.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4.1.2 Sample Preparation (Brain Tissue)

-

Weigh the frozen brain tissue sample.

-

Add a volume of ice-cold homogenization buffer (e.g., PBS) and internal standards.

-

Homogenize the tissue using a mechanical homogenizer on ice.

-

Perform protein precipitation as described for plasma/serum/CSF (steps 3-8).

4.1.3 LC-MS/MS Parameters

-

LC Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A gradient from low to high organic phase (acetonitrile) is used to separate the metabolites.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

Kynurenine ELISA Kit Protocol

Enzyme-linked immunosorbent assays (ELISAs) offer a high-throughput and more accessible alternative to LC-MS/MS for the quantification of specific kynurenine pathway metabolites, such as kynurenine.

4.2.1 Principle

This is a competitive ELISA. The microtiter plate is pre-coated with a kynurenine antigen. Kynurenine in the sample or standard competes with the immobilized antigen for binding to a biotinylated anti-kynurenine antibody. The amount of bound antibody is then detected using a streptavidin-HRP conjugate and a colorimetric substrate. The intensity of the color is inversely proportional to the concentration of kynurenine in the sample.

4.2.2 Assay Procedure

-

Prepare Reagents: Bring all reagents and samples to room temperature. Prepare standard dilutions and wash buffer.

-

Add Standards and Samples: Add 50 µL of each standard and sample to the appropriate wells of the pre-coated microplate.

-

Add Detection Antibody: Immediately add 50 µL of Biotinylated Antibody Working Solution to each well.

-

Incubate: Cover the plate and incubate for 45 minutes at 37°C.

-

Wash: Aspirate the contents of the wells and wash the plate three times with 1X Wash Buffer.

-

Add SABC: Add 100 µL of Streptavidin-HRP Conjugate (SABC) working solution to each well.

-

Incubate: Cover the plate and incubate for 30 minutes at 37°C.

-

Wash: Repeat the wash step (step 5).

-

Develop Color: Add 90 µL of TMB Substrate to each well and incubate for 15-20 minutes at 37°C in the dark.

-

Stop Reaction: Add 50 µL of Stop Solution to each well.

-

Read Absorbance: Measure the optical density at 450 nm using a microplate reader.

-

Calculate Results: Construct a standard curve and determine the concentration of kynurenine in the samples.

Primary Microglia Culture Protocol

Studying the effects of kynurenine pathway metabolites on microglia, the resident immune cells of the CNS, is crucial for understanding their role in neuroinflammation.

4.3.1 Isolation and Culture

-

Dissection: Isolate cerebral cortices from postnatal day 1-3 rat or mouse pups.

-

Meninges Removal: Carefully remove the meninges from the cortical tissue.

-

Dissociation: Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.

-

Plating: Plate the mixed glial cell suspension in T75 flasks in DMEM supplemented with 10% FBS and penicillin/streptomycin.

-

Astrocyte Confluence: Culture the mixed glia for 9-12 days until a confluent layer of astrocytes is formed with microglia growing on top.

-

Microglia Harvest: Harvest the microglia by shaking the flasks on an orbital shaker.

-

Re-plating: Plate the purified microglia for subsequent experiments.

4.3.2 Experimental Treatment

-

Plate microglia at the desired density in multi-well plates.

-

Allow the cells to adhere and recover for 24 hours.

-

Treat the cells with various concentrations of kynurenine pathway metabolites (e.g., KYN, KYNA, QUIN) with or without an inflammatory stimulus (e.g., lipopolysaccharide - LPS).

-

After the desired incubation time, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and lyse the cells for protein or RNA analysis.

Conclusion and Future Directions

The kynurenine pathway is a pivotal regulator of the neuroinflammatory landscape. The imbalance between its neuroprotective and neurotoxic arms is a consistent feature across a spectrum of neurodegenerative diseases. This guide has provided a foundational understanding of the KP's involvement in neuroinflammation, supported by quantitative data and detailed experimental protocols.

Future research should focus on:

-

Therapeutic Targeting: The development of specific and potent inhibitors of key enzymes in the neurotoxic branch of the KP, such as KMO, holds significant therapeutic promise.

-

Biomarker Development: Longitudinal studies are needed to validate KP metabolites as reliable biomarkers for disease diagnosis, prognosis, and monitoring of therapeutic interventions.

-

Cell-Specific Roles: Further elucidation of the distinct roles of different CNS cell types (neurons, astrocytes, microglia, oligodendrocytes) in KP metabolism during neuroinflammation will be critical for developing targeted therapies.

By continuing to unravel the complexities of the kynurenine pathway, the scientific community can pave the way for novel and effective therapeutic strategies to combat the devastating impact of neuroinflammatory diseases.

References

- 1. A novel, robust method for quantification of multiple kynurenine pathway metabolites in the cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Enzyme activities along the kynurenine pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Kynuramine as a Potential Biomarker for Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The kynurenine pathway (KP), the primary metabolic route of tryptophan, is increasingly implicated in the pathophysiology of a range of neurological and psychiatric disorders. Dysregulation of this pathway can lead to an imbalance between neuroprotective and neurotoxic metabolites, contributing to neuroinflammation, excitotoxicity, and oxidative stress. Kynuramine, a biogenic amine produced via the decarboxylation of kynurenine, represents a less-explored yet potentially significant component of this pathway. This technical guide provides an in-depth overview of this compound's biochemistry, its potential role as a biomarker for neurological disorders, detailed experimental protocols for its analysis, and future directions for research. While direct clinical evidence for this compound is still emerging, this document contextualizes its potential by summarizing key quantitative data for related, well-studied kynurenine pathway metabolites.

Introduction: The Kynurenine Pathway in Neurological Health and Disease

Over 95% of dietary tryptophan is metabolized through the kynurenine pathway, a complex cascade of enzymatic reactions that produces several neuroactive compounds. The pathway's initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). The subsequent metabolite, kynurenine, sits at a critical branch point. It can be metabolized into the neuroprotective kynurenic acid (KYNA) or into a series of compounds, including the neurotoxin quinolinic acid (QUIN).

An imbalance in the KP is a recurring theme in neurological disorders. Elevated levels of the excitotoxic QUIN and altered levels of the neuromodulatory KYNA have been documented in conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and major depressive disorder. This has spurred interest in KP metabolites as potential biomarkers for disease diagnosis, prognosis, and as targets for therapeutic intervention.

This compound is formed from kynurenine in a side reaction catalyzed by aromatic L-amino acid decarboxylase (AADC). It is further metabolized by monoamine oxidases (MAO-A and MAO-B). Given its position in the pathway and its own bioactivity as an α-adrenoceptor inhibitor, this compound warrants closer investigation as a potential contributor to and biomarker of neurological dysfunction.

This compound Metabolism and Signaling Pathways

This compound's place within the broader kynurenine pathway is crucial to understanding its potential significance.

Formation and Degradation

-

Formation: this compound is produced from L-kynurenine through decarboxylation. This reaction is catalyzed by aromatic L-amino acid decarboxylase (AADC), the same enzyme responsible for the synthesis of dopamine from L-DOPA and serotonin from 5-HTP.[1][2]

-